molecular formula C26H29N3O3S B2547963 N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 899996-98-6

N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No. B2547963
CAS RN: 899996-98-6
M. Wt: 463.6
InChI Key: LZROWDLFXAGSEA-UHFFFAOYSA-N
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Description

“N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide” is a compound that has been identified as an effective human carbonic anhydrase (hCA) inhibitor . It was designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail .


Molecular Structure Analysis

The crystal structures of this compound in complex with human carbonic anhydrase II and VII have been reported . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Scientific Research Applications

Future Directions

The development of selective inhibitors for different isoforms of human carbonic anhydrase is an active area of research . The insights gained from the study of this compound could potentially guide the design of more selective inhibitors in the future .

properties

IUPAC Name

N-[2-(4-benzhydrylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S/c30-26(24-14-8-3-9-15-24)27-16-21-33(31,32)29-19-17-28(18-20-29)25(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-15,25H,16-21H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZROWDLFXAGSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)CCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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